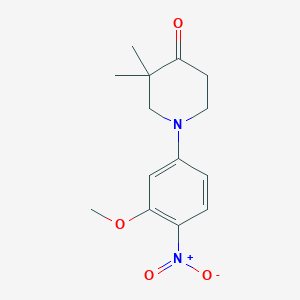

7-(トリフルオロメチル)-3,4-ジヒドロイソキノリン-1(2H)-オン

概要

説明

“7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are prevalent in many important drugs and agrochemicals, and their introduction can significantly improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .

Synthesis Analysis

The synthesis of trifluoromethyl group-containing N-heteroaromatics, such as “7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one”, can be achieved through the highly regioselective addition of a trifluoromethyl nucleophile to pyridine, quinoline, isoquinoline, and two or three heteroatom-containing N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane . This method proceeds under mild conditions in gram scale with high functional group tolerance .Chemical Reactions Analysis

The trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups . Despite recent advances in C-H trifluoromethylation of N-heteroaromatic compounds, regioselective C-H trifluoromethylation of six-membered heteroaromatic compounds has yet to be achieved .科学的研究の応用

光レドックス触媒

トリフルオロメチル基は、医薬品や農薬の化合物によく見られます。 トリフルオロメチル化の新規方法論の開発は、合成化学のホットトピックとなっています . 光レドックス触媒によるラジカルトリフルオロメチル化が台頭してきました . このプロセスには、光レドックスプロセスに基づいてトリフルオロメチルラジカルを生成することが含まれます .

エナミドのトリフルオロメチル化

トリフルオロメチルスルホニルクロリド(CF3SO2Cl)は、CF3ラジカルの有用な供給源です。 光レドックス触媒によるエナミドのC–Hトリフルオロメチル化が実証されています . これは、エナミドの官能化という観点から興味深い反応です .

フッ素化されたビルディングブロックの合成

7-(トリフルオロメチル)イサチンは、フッ素化されたビルディングブロックの合成に使用されます . これらのビルディングブロックは、さまざまな化学化合物の開発に不可欠です .

4. ヘテロ環状フッ素化されたビルディングブロックの合成 7-(トリフルオロメチル)イサチンは、ヘテロ環状フッ素化されたビルディングブロックの合成にも使用されます . これらのビルディングブロックは、さまざまなヘテロ環状化合物の開発に使用されます .

インドリンの合成

7-(トリフルオロメチル)イサチンは、インドリンの合成に使用されます . インドリンは、さまざまな医薬品化合物の開発において重要です .

6. 新規光学的に純粋なα-アミノ酸官能化-7-トリフルオロメチル合成 7-トリフルオロメチル-4-ヒドロキシキノリン-3-カルボン酸エチルエステルは、3-アミノベンゾトリフルオリドとEMMEから調製されました。 ヒドロキシキノリンはアミノ酸と反応させると、アミノ酸官能化キノリンが得られます . これらの化合物はヨウ化エチルでアルキル化し、続いて加水分解すると、標題化合物が良好な収率で得られました .

将来の方向性

The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This strategy provides a new protocol for photocatalytic radical reactions .

作用機序

Target of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It is known that trifluoromethylation by photoredox catalysis has emerged as a significant process . This process involves the generation of the trifluoromethyl radical based on photoredox processes .

Biochemical Pathways

The trifluoromethyl group is known to play a crucial role in the trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Result of Action

The trifluoromethyl group is known to be a useful structural motif in many biologically active molecules .

Action Environment

It is known that trifluoromethylation reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight as a light source .

生化学分析

Biochemical Properties

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group in this compound can form strong hydrogen bonds and van der Waals interactions with amino acid residues in enzyme active sites, thereby modulating enzyme activity . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and conditions.

Cellular Effects

The effects of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of various proteins, thereby altering their activity and function. Furthermore, 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can affect gene expression by interacting with transcription factors and other regulatory proteins . This can result in either upregulation or downregulation of specific genes, depending on the context.

Molecular Mechanism

At the molecular level, 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzymes, depending on the specific interactions involved. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These interactions can lead to changes in the expression of specific genes, which in turn can affect various cellular processes.

Temporal Effects in Laboratory Settings

The effects of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . The degradation products can have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that prolonged exposure to 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and proteins . At high doses, it can have toxic or adverse effects, including inhibition of key enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low doses may enhance enzyme activity, while high doses may inhibit the same enzymes .

Metabolic Pathways

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can have different biochemical properties and effects compared to the parent compound . These metabolites can further interact with other enzymes and proteins, influencing their activity and function.

Transport and Distribution

The transport and distribution of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by various transporters, including those of the ATP-binding cassette (ABC) family . Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is influenced by various factors, including its interactions with specific proteins and post-translational modifications . This compound can be localized to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on the specific context and conditions . The localization of this compound can influence its activity and function, as it can interact with different proteins and enzymes in different cellular compartments .

特性

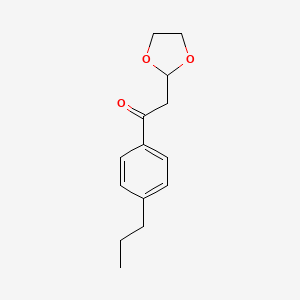

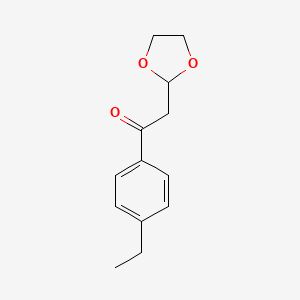

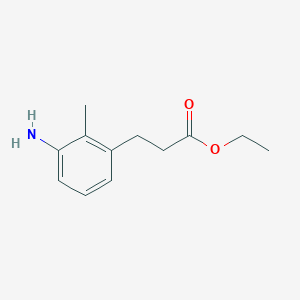

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZSJDNHPNHZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735797 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365759-12-1 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)

![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)